molecular formula C14H8Cl2O B2760682 9-Chlorofluorene-9-carbonyl chloride CAS No. 5101-06-4

9-Chlorofluorene-9-carbonyl chloride

Cat. No.: B2760682
CAS No.: 5101-06-4
M. Wt: 263.12
InChI Key: HIHRFHOOSIHTOM-UHFFFAOYSA-N
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Description

9-Chlorofluorene-9-carbonyl chloride is a chemical compound with the empirical formula C13H9Cl . It has a molecular weight of 200.66 . It is derived from 9-fluorenone .

Scientific Research Applications

Fluorescent Labeling and Chromatographic Analysis

9-Chlorofluorene-9-carbonyl chloride and its derivatives like 9-fluorenone-4-carbonyl chloride (FCC) and 9-fluorenylmethyl chloroformate (FMOC-Cl) have notable applications in fluorescent labeling for chromatographic analysis. FCC is used to functionalize amino acids in an alkaline medium before their High-Performance Liquid Chromatography (HPLC) resolution, effectively creating stable, highly fluorescent derivatives. These derivatives are essential for sensitive and efficient chromatographic determination and resolution. The FMOC-Cl, similarly, reacts with primary and secondary amines to yield fluorescent and stable derivatives, enabling the derivatization and analysis of various amines, including biogenic amines, neurotransmitters, and certain drugs, for HPLC analysis. This method significantly increases sensitivity compared to conventional UV absorbance detection methods (Hsien & Chen, 2007) (Ho, 2005).

Material Sciences and Electronics

In material sciences, especially in the context of nanotechnology and electronics, this compound derivatives are used in the enrichment of large-diameter semiconducting single-walled carbon nanotubes (SWCNTs) using polyfluorene extraction. This enrichment process is crucial for the development of high network density thin-film transistors, thereby contributing to advancements in electronic devices. Another significant application is observed in the electrochemical tuning of the optoelectronic properties of fluorene-based conjugated polymers. The carbonyl group in the fluorene unit can be selectively and quantitatively converted, allowing tunable optical and electrochemical properties, which are fundamental for the development of advanced electronic and photonic devices (Ding et al., 2014) (Inagi et al., 2010).

Synthetic Chemistry

In synthetic chemistry, this compound and related compounds serve as intermediates in various synthetic processes. They are involved in the synthesis of fluoren-9-ones, ladder-type oligo-p-phenylene cores, and N-9-fluorenylmethoxycarbonylamino acid chlorides, showcasing their versatility in producing a wide range of complex organic molecules. These synthetic routes are significant for developing pharmaceuticals, advanced materials, and chemical sensors (Song et al., 2015) (Chen et al., 2009).

Analytical Chemistry and Sensing

In the domain of analytical chemistry, the interaction of 9-fluorenylmethyl chloroformate (FMOC-Cl) with metal ions like Fe3+ and Cu2+ has been studied for spectroscopic applications. These studies are foundational for developing sensitive fluorescent probes and sensors for detecting and quantifying metal ions, essential in environmental monitoring, and medical diagnostics (Gu et al., 2014).

Safety and Hazards

The safety data sheet for 9-Chlorofluorene suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

In a study, 9-chlorofluorene derived from 9-fluorenone in the presence of sodium methoxide in aprotic solvent was converted selectively to a dimeric olefin compound predominantly in the presence of various amino compounds . This suggests potential future directions for research and applications of 9-Chlorofluorene-9-carbonyl chloride.

Properties

IUPAC Name

9-chlorofluorene-9-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O/c15-13(17)14(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHRFHOOSIHTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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